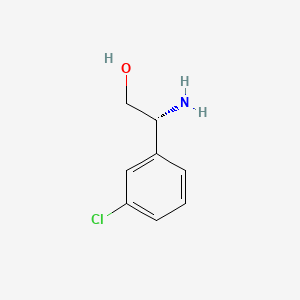

(R)-2-Amino-2-(3-chlorophenyl)ethanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-amino-2-(3-chlorophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO/c9-7-3-1-2-6(4-7)8(10)5-11/h1-4,8,11H,5,10H2/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLXHAXFWWGYXQW-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)Cl)[C@H](CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00660522 | |

| Record name | (2R)-2-Amino-2-(3-chlorophenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00660522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179811-63-3 | |

| Record name | (2R)-2-Amino-2-(3-chlorophenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00660522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (R)-2-Amino-2-(3-chlorophenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-2-Amino-2-(3-chlorophenyl)ethanol is a chiral amino alcohol of significant interest in the fields of organic synthesis and pharmaceutical development. Its structural features, including a stereocenter and a chlorinated phenyl ring, make it a valuable building block for the synthesis of more complex chiral molecules, particularly active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of this compound, consolidating available data to support research and development efforts.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in synthesis and drug design. While experimental data for this specific enantiomer is limited in publicly available literature, data from closely related compounds and predictive models provide valuable insights.

Table 1: Summary of Chemical and Physical Properties

| Property | Value | Source/Notes |

| IUPAC Name | (1R)-2-amino-1-(3-chlorophenyl)ethan-1-ol | IUPAC Nomenclature |

| Synonyms | This compound | |

| CAS Number | 1245623-78-2 (for hydrochloride salt) | |

| Molecular Formula | C₈H₁₀ClNO | |

| Molecular Weight | 171.62 g/mol | |

| Appearance | Colorless to slightly yellow liquid or solid | Predicted. The hydrochloride salt is typically a solid.[1][2] |

| Melting Point | >25 °C | Predicted.[3] Experimental data for the hydrochloride salt may be available from suppliers. |

| Boiling Point | >200 °C (Predicted) | Predicted value.[3] |

| Solubility | Soluble in water and common organic solvents | General description.[3] Quantitative data is not readily available. |

Spectral Data

Spectroscopic data is crucial for the identification and characterization of this compound. While specific experimental spectra for this compound are not widely published, data from analogous compounds can be used for comparative analysis.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the 3-chlorophenyl ring, the methine proton at the stereocenter, the methylene protons of the ethanolamine chain, and the protons of the amino and hydroxyl groups. The chemical shifts and coupling constants will be influenced by the stereochemistry and the electronic effects of the chlorine atom.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display distinct signals for each of the eight carbon atoms in the molecule. The chemical shifts of the aromatic carbons will be affected by the position of the chlorine substituent. The carbons of the ethanolamine side chain will also have characteristic chemical shifts.

-

IR (Infrared) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the O-H and N-H stretching vibrations (typically in the range of 3200-3500 cm⁻¹), C-H stretching of the aromatic and aliphatic groups, C=C stretching of the aromatic ring, and C-O and C-N stretching vibrations.[1][4]

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The fragmentation pattern will be characteristic of the structure, with potential cleavages of the C-C bond adjacent to the oxygen and fragmentation of the phenyl ring.[5][6]

Experimental Protocols

Detailed experimental protocols are essential for the synthesis, purification, and analysis of this compound.

Enantioselective Synthesis

The synthesis of the (S)-enantiomer is generally carried out by chemical synthesis, with one common route involving the reaction of (3-chlorophenyl)acetaldehyde with a chiral acetal reagent.[3] For the synthesis of the desired (R)-enantiomer, an enantioselective approach is required. One potential strategy is the asymmetric reduction of a corresponding ketone precursor, 2-amino-1-(3-chlorophenyl)ethanone, using a chiral catalyst or a biocatalyst.

Illustrative Synthetic Workflow:

Caption: Asymmetric synthesis of this compound.

General Experimental Procedure (Hypothetical):

-

Preparation of the Ketone Precursor: 2-Amino-1-(3-chlorophenyl)ethanone can be synthesized from 3-chloroacetophenone through a suitable amination reaction.

-

Asymmetric Reduction: The ketone precursor is dissolved in an appropriate solvent (e.g., isopropanol, methanol). A chiral catalyst, such as a Noyori-type ruthenium catalyst, or a biocatalyst (e.g., a ketoreductase enzyme) is added. The reaction is carried out under a hydrogen atmosphere (for catalytic hydrogenation) or with a suitable cofactor (for enzymatic reduction) at a controlled temperature until completion.

-

Work-up and Purification: The reaction mixture is quenched, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization to yield the enantiomerically pure this compound.

Note: The specific reaction conditions, including the choice of catalyst, solvent, temperature, and reaction time, need to be optimized to achieve high yield and enantioselectivity.

Pharmacological Properties and Biological Significance

The biological activity of this compound is not well-documented in publicly available literature. However, its structural similarity to known pharmacologically active compounds suggests potential for biological activity. Amino alcohols are a common structural motif in many pharmaceuticals, and the presence of a chiral center and a halogenated aromatic ring can significantly influence their interaction with biological targets.

Given its structure, this compound could potentially interact with various receptors and enzymes in the central nervous system or peripheral tissues. Further research, including in vitro and in vivo studies, is necessary to elucidate its pharmacological profile, including its mechanism of action, efficacy, and safety.

Potential as a Chiral Building Block

The primary significance of this compound currently lies in its role as a chiral building block in the synthesis of more complex molecules. The stereodefined amino alcohol functionality can be incorporated into various molecular scaffolds to create new chemical entities with specific three-dimensional arrangements, which is crucial for achieving selective interactions with biological targets.

Logical Relationship for Drug Development:

Caption: Role as a chiral building block in drug development.

Conclusion

This compound is a chiral molecule with significant potential as a building block in synthetic and medicinal chemistry. While comprehensive experimental data on its physicochemical and pharmacological properties are still limited, this technical guide provides a summary of the available information and highlights areas for future research. The development of efficient enantioselective synthetic routes and the exploration of its biological activities are key steps toward unlocking the full potential of this compound in drug discovery and development. Further investigation into its spectral characteristics and quantitative physical properties will also be crucial for its reliable application in research and industry.

References

(R)-2-Amino-2-(3-chlorophenyl)ethanol: A Technical Guide for Drug Development Professionals

CAS Number: 179811-63-3

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in the chiral intermediate, (R)-2-Amino-2-(3-chlorophenyl)ethanol. This document provides a summary of its chemical properties, detailed experimental protocols for its synthesis and analysis, and an exploration of its role as a key building block in the development of targeted therapeutics, particularly inhibitors of the Insulin-like Growth Factor-1 Receptor (IGF-1R) signaling pathway.

Core Compound Data

| Property | Value |

| IUPAC Name | (1R)-2-amino-1-(3-chlorophenyl)ethan-1-ol |

| CAS Number | 179811-63-3[1] |

| Molecular Formula | C₈H₁₀ClNO |

| Molecular Weight | 171.63 g/mol |

| Appearance | White to off-white solid |

Synthesis and Spectroscopic Analysis

This compound is a chiral molecule that serves as a valuable intermediate in stereoselective organic synthesis.[2] Its preparation is a critical step in the synthesis of more complex pharmaceutical agents.

Experimental Protocol: Enantioselective Synthesis

Example General Procedure (Asymmetric Strecker Synthesis approach for a similar compound):

-

Reaction Setup: In a reaction vessel, dissolve the chiral auxiliary, (R)-phenylglycine amide, in a suitable solvent such as methanol.

-

Imine Formation: Add aqueous ammonia followed by 3-chlorobenzaldehyde. Stir the mixture at room temperature to facilitate the formation of the corresponding imine.

-

Cyanation: Introduce a solution of sodium cyanide dropwise to the reaction mixture. The reaction is typically stirred for 24-48 hours at room temperature, during which the diastereomerically pure α-aminonitrile may precipitate.

-

Isolation: The resulting α-aminonitrile is isolated by filtration and washed with a cold solvent mixture (e.g., methanol/water).

-

Hydrolysis: The purified α-aminonitrile is then subjected to acidic hydrolysis (e.g., refluxing in 6 M HCl) to cleave the chiral auxiliary and convert the nitrile group to a carboxylic acid.

-

Final Product Formation (Conceptual): A subsequent reduction step of the carboxylic acid would yield the desired this compound.

Note: This is a generalized protocol and would require optimization for the specific synthesis of this compound.

Spectroscopic Data

Accurate spectroscopic characterization is essential for confirming the identity and purity of this compound.

| ¹H NMR (Proton NMR) Data (Predicted) | |||

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.3-7.4 | Multiplet | 4H | Aromatic (C₆H₄) |

| ~4.8 | Doublet of doublets | 1H | CH(OH) |

| ~3.0-3.2 | Multiplet | 2H | CH₂(NH₂) |

| Variable | Broad singlet | 2H | NH₂ |

| Variable | Singlet | 1H | OH |

| ¹³C NMR (Carbon NMR) Data (Predicted) | |

| Chemical Shift (δ) ppm | Assignment |

| ~145 | Aromatic (C-Cl) |

| ~140 | Aromatic (C-CH) |

| ~129 | Aromatic (CH) |

| ~128 | Aromatic (CH) |

| ~126 | Aromatic (CH) |

| ~125 | Aromatic (CH) |

| ~73 | CH(OH) |

| ~46 | CH₂(NH₂) |

Note: The exact chemical shifts and multiplicities may vary depending on the solvent and instrument used.

Analytical Methods for Purity and Enantiomeric Excess Determination

Ensuring the chemical and enantiomeric purity of this compound is critical for its use in pharmaceutical synthesis. High-Performance Liquid Chromatography (HPLC) is a key analytical technique for this purpose.

Experimental Protocol: Chiral HPLC for Enantiomeric Purity

The enantiomeric excess of 2-Amino-2-(3-chlorophenyl)ethanol can be determined using a chiral stationary phase (CSP).

-

Column: A polysaccharide-based chiral column, such as one derived from amylose or cellulose phenylcarbamates, is often effective for separating enantiomers of amino alcohols.

-

Mobile Phase: A typical mobile phase would consist of a mixture of hexane and a polar alcohol like isopropanol or ethanol. The exact ratio would need to be optimized to achieve baseline separation of the enantiomers. The addition of a small amount of an amine modifier, such as diethylamine, can improve peak shape.

-

Detection: UV detection at a suitable wavelength (e.g., 254 nm) is commonly used.

-

Sample Preparation: The sample is dissolved in the mobile phase or a compatible solvent.

-

Data Analysis: The enantiomeric purity is calculated from the peak areas of the (R) and (S) enantiomers in the chromatogram.

Role in Drug Development: A Precursor to IGF-1R Inhibitors

This compound is a valuable chiral building block for the synthesis of various pharmaceutical agents. Of particular interest is its use in the development of inhibitors targeting the Insulin-like Growth Factor-1 Receptor (IGF-1R). The IGF-1R signaling pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is implicated in the progression of numerous cancers.[2][3][][5][6]

The IGF-1R Signaling Pathway

The IGF-1R is a transmembrane tyrosine kinase receptor.[2][3][] Upon binding of its ligands, IGF-1 or IGF-2, the receptor undergoes autophosphorylation, initiating a cascade of intracellular signaling events. Two major downstream pathways are activated:

-

PI3K/AKT/mTOR Pathway: This pathway is central to cell survival and proliferation.[]

-

RAS/RAF/MAPK Pathway: This pathway primarily regulates cell proliferation and differentiation.[]

Inhibition of the IGF-1R is a promising strategy for cancer therapy as it can lead to reduced tumor growth and increased cancer cell apoptosis.[5]

Caption: Simplified IGF-1R signaling pathway and the point of inhibition.

Synthetic Workflow for IGF-1R Inhibitors

The enantiomerically pure this compound serves as a critical starting material or intermediate in the multi-step synthesis of various IGF-1R inhibitors. The general workflow involves coupling this chiral amino alcohol with other functionalized moieties to construct the final drug molecule.

Caption: General synthetic workflow from the chiral intermediate.

Conclusion

This compound is a fundamentally important chiral building block with direct applications in the synthesis of complex, high-value pharmaceutical compounds. Its enantiopurity is a critical attribute that is carried through to the final active pharmaceutical ingredient. A thorough understanding of its synthesis, analytical characterization, and its role as a precursor in drug development pipelines, such as for IGF-1R inhibitors, is essential for medicinal chemists and drug development scientists. The methodologies and pathways outlined in this guide provide a foundational understanding for the effective utilization of this key chiral intermediate.

References

- 1. 179811-63-3|2-Amino-2-(3-chlorophenyl)ethanol|BLD Pharm [bldpharm.com]

- 2. IGF1R signalling and its inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Molecular Pathways: Clinical Applications and Future Direction of Insulin-Like Growth Factor-1 Receptor Pathway Blockade - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What are IGF-1R antagonists and how do they work? [synapse.patsnap.com]

- 6. Inhibition of insulin-like growth factor receptor: end of a targeted therapy? - Pillai - Translational Lung Cancer Research [tlcr.amegroups.org]

A Comprehensive Technical Guide on (R)-2-Amino-2-(3-chlorophenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of (R)-2-Amino-2-(3-chlorophenyl)ethanol, a chiral molecule with significant applications in organic synthesis and as an intermediate in the development of pharmaceuticals. The document covers its fundamental physicochemical properties, synthesis methodologies, and safety information.

Core Physicochemical Properties

This compound is an organic compound characterized by its specific stereochemistry, which is crucial for its role in asymmetric synthesis. A summary of its key quantitative data is presented below.

| Property | Value | Reference |

| Molecular Formula | C8H10ClNO | [1][2] |

| Molecular Weight | 171.62 g/mol | [1] |

| CAS Number | 179811-63-3 | [1] |

| Appearance | White to yellow powder or crystals | [3] |

| Purity | ≥97% | [4] |

| Storage Conditions | 2-8°C, inert atmosphere, keep in dark place | [1][3] |

A related compound, 2-Amino-2-(3-chlorophenyl)ethanol hydrochloride, has a molecular weight of 208.09 g/mol and is identified by the CAS number 1334146-19-8[5].

Synthesis and Experimental Protocols

The synthesis of optically active 2-amino-1-phenylethanol derivatives, such as this compound, is of significant interest in medicinal chemistry.

General Synthetic Approach:

A common method for the preparation of (2S)-2-Amino-2-(3-chlorophenyl)ethanol involves the reaction of (3-chlorophenyl)acetaldehyde with a chiral acetal reagent[2]. This stereoselective reaction is crucial for obtaining the desired enantiomer.

While a specific, detailed experimental protocol for the synthesis of the (R)-enantiomer was not found in the provided search results, a patent for related processes offers insight into the production of optically active 2-amino-1-phenylethanol derivatives[6]. The general workflow for such a synthesis is outlined below.

This diagram illustrates a potential pathway where a starting material like 3-chlorostyrene oxide is reacted with a chiral amine to form a diastereomeric intermediate. This intermediate can then be separated and purified before the chiral auxiliary is removed to yield the final, optically pure product.

Applications in Research and Drug Development

As a chiral molecule, this compound is a valuable building block in asymmetric synthesis. Its primary applications include:

-

Chiral Inducer: It can be used to introduce chirality in a non-chiral molecule.

-

Chiral Ligand/Reagent: It can be employed in stereoselective reactions to control the formation of a specific enantiomer[2].

-

Intermediate for Pharmaceuticals: This compound serves as a key intermediate in the synthesis of more complex molecules, including drugs and pesticides[2].

The broader class of amino alcohols is utilized in various industrial and consumer products, such as pH adjusters, surfactants, and in the manufacturing of pharmaceuticals[7]. The structural motif of this compound is also found in molecules with potential anticancer activities, such as IGF-1 receptor inhibitors, highlighting its relevance in drug discovery[8].

Safety and Handling

While not considered highly toxic under normal use, this compound may cause irritation to the respiratory tract, skin, and eyes[2]. Therefore, appropriate safety precautions are necessary during handling.

Recommended Safety Measures:

-

Wear protective gloves and eye protection.

-

Ensure work is conducted in a well-ventilated area.

-

In case of accidental ingestion or significant exposure, seek immediate medical attention[2].

-

During storage and transport, prevent leakage and avoid contact with ignition sources[2].

The logical relationship for handling and safety protocols can be visualized as follows:

References

- 1. 179811-63-3|2-Amino-2-(3-chlorophenyl)ethanol|BLD Pharm [bldpharm.com]

- 2. chembk.com [chembk.com]

- 3. 2-Amino-2-(4-chlorophenyl)ethanol | 179811-64-4 [sigmaaldrich.com]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. EP0924194B1 - Processes for producing optically active 2-amino-1-phenylethanol derivatives - Google Patents [patents.google.com]

- 7. www2.mst.dk [www2.mst.dk]

- 8. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals | MDPI [mdpi.com]

An In-depth Technical Guide to the Safety of (R)-2-Amino-2-(3-chlorophenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety profile of (R)-2-Amino-2-(3-chlorophenyl)ethanol, a chiral amino alcohol derivative of interest in pharmaceutical research and development. The information presented herein is intended to inform safe handling, storage, and use of this compound in a laboratory setting. Data has been compiled from available safety data sheets and extrapolated from studies on structurally related compounds.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, and eye contact. Based on information for structurally similar compounds, it is anticipated that this compound may cause skin irritation, serious eye irritation, and may be harmful if swallowed.

Globally Harmonized System (GHS) Classification (Anticipated)

| Hazard Class | Hazard Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation |

Toxicological Data

Toxicological Data for 2-Amino-2-(3-chlorophenyl)acetic acid [1]

| Test | Result | Species | Route |

| Acute Toxicity (Oral) | Harmful if swallowed[1] | - | Oral |

| Skin Irritation | Causes skin irritation[1] | - | Dermal |

| Eye Irritation | Causes serious eye irritation[1] | - | Ocular |

Experimental Protocols

The safety and toxicity of chemical compounds are determined through standardized experimental protocols. The following are summaries of the Organization for Economic Co-operation and Development (OECD) guidelines relevant to the anticipated hazards of this compound.

Acute Dermal Toxicity (Based on OECD Test Guideline 402)

This test provides information on the health hazards likely to arise from a short-term dermal exposure to a substance.[2][3][4][5]

-

Test Principle: A single dose of the test substance is applied to the skin of an animal, typically a rat, rabbit, or guinea pig.[3] The substance is held in contact with the skin for a 24-hour period.[4]

-

Procedure:

-

Healthy young adult animals are used. The fur is removed from the dorsal area of the trunk of the test animals approximately 24 hours before the test.

-

The test substance is applied uniformly over an area of approximately 10% of the total body surface area.

-

The treated area is covered with a porous gauze dressing and non-irritating tape to hold the test substance in contact with the skin.

-

Animals are observed for mortality and clinical signs of toxicity at least once a day for 14 days. Body weight is recorded weekly.

-

At the end of the study, all animals are subjected to a gross necropsy.

-

-

Data Analysis: The LD50 (median lethal dose) is calculated if sufficient mortality occurs. The study also provides information on the observed effects, including the nature, onset, and duration of toxic signs.

Acute Eye Irritation/Corrosion (Based on OECD Test Guideline 405)

This in vivo test evaluates the potential of a substance to cause irritation or corrosion to the eye.[6][7][8][9]

-

Test Principle: The test substance is applied in a single dose to one of the eyes of an experimental animal, with the untreated eye serving as a control.[8] The degree of eye irritation/corrosion is evaluated at specific intervals.

-

Procedure:

-

Healthy young adult albino rabbits are typically used.[7]

-

A single dose of the test substance (0.1 mL for liquids or 0.1 g for solids) is instilled into the conjunctival sac of one eye.[7]

-

The eyes are examined at 1, 24, 48, and 72 hours after application.[9] The reversibility of any lesions is assessed for up to 21 days.[9]

-

Ocular lesions are scored for the cornea (opacity), iris, and conjunctivae (redness and swelling).

-

-

Data Analysis: The scores are used to classify the irritancy potential of the substance.

In Vitro Skin Corrosion: Reconstructed Human Epidermis (RhE) Test Method (Based on OECD Test Guideline 431)

This in vitro test method is used to identify corrosive chemicals and mixtures.[10][11][12][13][14]

-

Test Principle: The test is based on the premise that corrosive substances can penetrate the stratum corneum and are cytotoxic to the underlying cell layers of a reconstructed human epidermis model.[10][14]

-

Procedure:

-

A three-dimensional reconstructed human epidermis model, which mimics the biochemical and physiological properties of the upper layers of human skin, is used.[10][13][14]

-

The test chemical is applied topically to the surface of the skin tissue.

-

After a defined exposure period, the cell viability is measured using a colorimetric assay (e.g., MTT assay).

-

-

Data Analysis: A chemical is identified as corrosive if it causes a significant decrease in cell viability below a defined threshold.[13]

Potential Mechanism of Action and Signaling Pathway

As a phenylethanolamine derivative, this compound is expected to interact with the adrenergic system. Phenylethanolamines are structurally similar to endogenous catecholamines like norepinephrine and epinephrine and can act as agonists or antagonists at adrenergic receptors.

The proposed mechanism of action involves the binding of this compound to adrenergic receptors, which are G-protein coupled receptors (GPCRs). This interaction can trigger a downstream signaling cascade, leading to various physiological responses. The specific effects will depend on the receptor subtype affinity (α1, α2, β1, β2, β3) and whether the compound acts as an agonist or antagonist.

Below is a generalized diagram illustrating the potential signaling pathway following the interaction of a phenylethanolamine compound with an adrenergic receptor.

References

- 1. 2-Amino-2-(3-chlorophenyl)acetic acid | C8H8ClNO2 | CID 290730 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Potent, selective 3-pyridylethanolamine beta3 adrenergic receptor agonists possessing a thiazole benzenesulfonamide pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 4. Exploring the kinetic selectivity of drugs targeting the β1‐adrenoceptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. High affinity non-beta-adrenoceptor binding of beta-adrenergic ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Transition-State Analogues of Phenylethanolamine N-Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PathWhiz [pathbank.org]

- 9. Phenylethanolamine - Wikipedia [en.wikipedia.org]

- 10. Phenylethanolamine N-methyltransferase - Wikipedia [en.wikipedia.org]

- 11. 179811-63-3|2-Amino-2-(3-chlorophenyl)ethanol|BLD Pharm [bldpharm.com]

- 12. Amino alcohol acrylonitriles as broad spectrum and tumour selective cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Ligands of Adrenergic Receptors: A Structural Point of View - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Catecholamine binding to the beta-adrenergic receptor - PMC [pmc.ncbi.nlm.nih.gov]

The Synthetic Utility of (R)-2-Amino-2-(3-chlorophenyl)ethanol: A Technical Overview

(R)-2-Amino-2-(3-chlorophenyl)ethanol , a chiral amino alcohol, holds potential as a valuable building block and chiral auxiliary in asymmetric synthesis, particularly within the pharmaceutical and agrochemical industries. Its structure, featuring a stereocenter bearing both an amino and a hydroxyl group, as well as a substituted phenyl ring, makes it a versatile synthon for the construction of complex, enantiomerically pure molecules. This technical guide provides an overview of the potential applications of this compound in synthesis, drawing upon established methodologies for related chiral amino alcohols. While specific documented examples for this exact molecule are limited in publicly accessible literature, its utility can be inferred from the well-established roles of analogous compounds.

Core Applications in Asymmetric Synthesis

Chiral β-amino alcohols are fundamental components in a variety of stereoselective transformations.[1] Their utility can be broadly categorized into three main areas: as chiral auxiliaries, as precursors to chiral ligands for asymmetric catalysis, and as key structural motifs in biologically active molecules.

As a Chiral Auxiliary in Oxazolidinone Chemistry

One of the most powerful applications of chiral amino alcohols is their conversion into oxazolidinone chiral auxiliaries. These auxiliaries, famously developed by Evans, allow for highly diastereoselective alkylation, aldol, and Michael addition reactions of N-acyl imides.[2][3] The resulting products can then be cleaved under mild conditions to yield enantiomerically enriched carboxylic acids, aldehydes, alcohols, and other functional groups, with the chiral auxiliary being recoverable.

The general workflow for utilizing a chiral amino alcohol like this compound as a chiral auxiliary is depicted below.

Caption: General workflow for the application of a chiral amino alcohol as an oxazolidinone auxiliary.

Experimental Protocol: Synthesis of a Chiral Oxazolidinone from a β-Amino Alcohol (General Procedure)

A general procedure for the synthesis of an oxazolidinone from a β-amino alcohol involves its reaction with phosgene or a phosgene equivalent, such as diethyl carbonate or triphosgene.[2]

-

Reaction Setup: To a solution of the this compound in a suitable aprotic solvent (e.g., toluene or dichloromethane), a base (e.g., triethylamine or potassium carbonate) is added.

-

Cyclization: A cyclizing agent like diethyl carbonate is added, and the mixture is heated to reflux. The reaction progress is monitored by TLC or GC.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield the corresponding chiral oxazolidinone.

| Electrophile | Base | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (d.r.) |

| Benzyl bromide | LDA | THF | -78 | 95 | >99:1 |

| Iodomethane | NaHMDS | THF | -78 | 92 | 98:2 |

| Allyl iodide | KHMDS | THF | -78 | 90 | 97:3 |

Note: This data is illustrative and based on typical results for Evans oxazolidinone auxiliaries.

As a Precursor for Chiral Ligands

The amino and hydroxyl functionalities of this compound can be readily modified to synthesize a variety of chiral ligands for asymmetric catalysis. These ligands can coordinate with transition metals (e.g., rhodium, iridium, copper, zinc) to create catalysts capable of promoting enantioselective reactions such as hydrogenations, hydrosilylations, and carbon-carbon bond-forming reactions.[4][5]

The modular synthesis of such ligands allows for fine-tuning of their steric and electronic properties to achieve high enantioselectivity in a desired transformation.

Caption: Pathway from a chiral amino alcohol to a chiral catalyst for asymmetric synthesis.

Experimental Protocol: Synthesis of a Chiral Amino Alcohol-derived Ligand (General Example)

A common strategy involves the conversion of the amino alcohol to an oxazoline, which can then be further functionalized.

-

Oxazoline Formation: The amino group of this compound can be acylated, followed by cyclization to form a chiral oxazoline.

-

Further Modification: The hydroxyl group can be converted into a leaving group and substituted with a coordinating moiety, such as a diphenylphosphine group, to create a P,N-ligand.

The resulting ligands can be employed in various catalytic reactions. The table below shows representative results for the enantioselective addition of diethylzinc to benzaldehyde using a chiral amino alcohol-derived ligand.

| Ligand Loading (mol%) | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |

| 2 | Toluene | 0 | 98 | 95 |

| 5 | Hexane | 0 | 95 | 92 |

| 1 | THF | -20 | 99 | 97 |

Note: This data is illustrative and based on typical results for this class of reaction.

As a Chiral Building Block in Pharmaceutical Synthesis

The chiral 1-aryl-2-aminoethanol scaffold is a key structural feature in numerous biologically active compounds, including certain adrenergic receptor agonists and antagonists. For instance, analogs of (S)-2-chloro-1-(3-chlorophenyl)ethanol have been utilized as intermediates in the synthesis of anticancer agents.[6] The specific stereochemistry of these molecules is often crucial for their pharmacological activity.

The synthesis of such pharmaceutical agents often involves the coupling of the chiral amino alcohol core with other molecular fragments.

Caption: Use of a chiral amino alcohol as a key intermediate in a multi-step synthesis of a pharmaceutical compound.

Conclusion

While direct and extensive literature on the synthetic applications of this compound is not widely available, its structural features strongly suggest its potential as a valuable tool in asymmetric synthesis. By analogy to other well-studied chiral amino alcohols, it can be confidently proposed as a precursor to highly effective chiral auxiliaries and ligands, as well as a key building block for the synthesis of enantiomerically pure pharmaceuticals. Further research into the specific applications of this compound would be a valuable contribution to the field of organic synthesis.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. Easy Access to Evans’ Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. mdpi.com [mdpi.com]

Chiral Amino Alcohols: A Cornerstone in the Synthesis of Pharmaceutical Intermediates

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Chiral amino alcohols are a critical class of organic compounds that serve as fundamental building blocks in the synthesis of a vast array of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Their inherent chirality is often paramount to the biological activity and stereoselectivity of a drug molecule, making the enantioselective synthesis of these synthons a key focus in medicinal chemistry and pharmaceutical development. This guide provides a comprehensive overview of the core synthetic strategies for producing enantiomerically pure amino alcohols, detailed experimental protocols for key reactions, and insights into their application in the synthesis of vital medicines.

Core Strategies for the Asymmetric Synthesis of Chiral Amino Alcohols

The synthesis of chiral amino alcohols with high enantiopurity is a significant endeavor in organic chemistry. Several powerful strategies have been developed, ranging from the use of chiral catalysts to biocatalytic methods.

Asymmetric Reduction of α-Amino Ketones

A prevalent method for synthesizing chiral 1,2-amino alcohols is the asymmetric reduction of α-amino ketones. This transformation can be achieved with high enantioselectivity using various catalytic systems.

One of the most effective methods involves the use of Corey-Bakshi-Shibata (CBS) catalysts, which are oxazaborolidines derived from chiral amino alcohols like (S)-prolinol. The catalyst coordinates with both the reducing agent (typically borane) and the ketone, facilitating a highly enantioselective reduction through a well-defined six-membered transition state.[1] This method is known for its predictable stereochemistry and often achieves excellent enantioselectivity (>95% ee).[1]

Table 1: Performance of Asymmetric Reduction of α-Amino Ketones

| Catalyst System | Substrate | Reducing Agent | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |

| (S)-2-Methyl-CBS-oxazaborolidine | α-Amino Ketone | BH₃·THF | THF | 0 | High | >95 | [1] |

| KBH₄ / Chiral N,N'-dioxide-metal complex | α-Amino Ketone | KBH₄ | Various | RT | Good | High | N/A |

Asymmetric Transfer Hydrogenation (ATH)

Asymmetric transfer hydrogenation (ATH) is a robust and scalable method for the enantioselective reduction of ketones, including α-amino ketones. This technique typically employs a transition metal catalyst, such as ruthenium or rhodium, complexed with a chiral ligand. A hydrogen donor, commonly isopropanol or a formic acid/triethylamine azeotrope, provides the hydride for the reduction. ATH is particularly advantageous for industrial applications as it often operates under mild conditions and avoids the need for high-pressure hydrogen gas.[1] This method can achieve exceptionally high enantioselectivity (>99% ee) and high yields, providing a direct route to important drug precursors.[1]

Table 2: Performance of Asymmetric Transfer Hydrogenation of α-Amino Ketones

| Catalyst | Ligand | Hydrogen Donor | Solvent | Yield (%) | ee (%) | Reference |

| [RuCl₂(p-cymene)]₂ | (S,S)-TsDPEN | HCOOH/NEt₃ | Various | High | >99 | [2] |

| Rhodium Complex | Amino acid derived | i-PrOH | i-PrOH | Good | up to 97 | [3] |

| Iridium Complex | Amino acid amide | i-PrOH | i-PrOH | Good | High | [4] |

Biocatalytic Synthesis

The use of enzymes offers a green and highly selective alternative for the synthesis of chiral amino alcohols. Amine dehydrogenases (AmDHs), often engineered from amino acid dehydrogenases, can catalyze the asymmetric reductive amination of α-hydroxy ketones using ammonia as the amine source.[5] These biocatalytic reactions are performed in aqueous media under mild conditions (ambient temperature and pressure) and typically exhibit outstanding enantioselectivity (>99% ee).[6][7]

Table 3: Performance of Biocatalytic Synthesis of Chiral Amino Alcohols

| Enzyme | Substrate | Amine Source | Cofactor Regeneration | Yield (%) | ee (%) | Reference |

| Engineered Amine Dehydrogenase (AmDH) | α-Hydroxy Ketone | NH₃/NH₄⁺ | Glucose/GDH | up to 99 | >99 | [8] |

| Leucine Dehydrogenase Mutant (wh84) | 1-hydroxy-2-butanone | NH₃/NH₄⁺ | Glucose/GDH | 91-99 | >99 | [6] |

Experimental Protocols

Asymmetric Reduction of an α-Amino Ketone using a CBS Catalyst

This protocol is a representative procedure for the enantioselective reduction of a protected α-amino ketone to the corresponding chiral amino alcohol.[1]

Materials:

-

(S)-2-Methyl-CBS-oxazaborolidine (1.0 M solution in toluene)

-

Borane-tetrahydrofuran complex (BH₃·THF, 1.0 M solution in THF)

-

α-Amino ketone substrate (protected)

-

Anhydrous Tetrahydrofuran (THF)

-

Methanol (MeOH)

-

Standard laboratory glassware (flame-dried, under argon)

Procedure:

-

Catalyst Preparation (In Situ): To a flame-dried, argon-purged flask at 0 °C, add a 1.0 M solution of (S)-2-Methyl-CBS-oxazaborolidine in toluene (0.1 equivalents).

-

Borane Addition: Slowly add a 1.0 M solution of Borane-tetrahydrofuran complex (BH₃·THF) (0.6 equivalents) to the catalyst solution.

-

Substrate Addition: Dissolve the α-amino ketone substrate (1.0 equivalent) in anhydrous THF and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 1-4 hours.

-

Quenching: Upon completion, slowly and carefully quench the reaction by the dropwise addition of methanol (MeOH) at 0 °C to destroy excess borane.

-

Workup: Warm the mixture to room temperature and remove the solvent under reduced pressure. The residue can be further purified by column chromatography or crystallization.

Asymmetric Transfer Hydrogenation of an α-Amino Ketone

This protocol describes a general procedure for the Ru-catalyzed asymmetric transfer hydrogenation of an α-amino ketone.

Materials:

-

[RuCl₂(p-cymene)]₂

-

(S,S)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN)

-

α-Amino ketone substrate

-

Formic acid/triethylamine azeotropic mixture (5:2) or Isopropanol

-

Solvent (e.g., Dichloromethane, Acetonitrile)

-

Standard laboratory glassware (under inert atmosphere)

Procedure:

-

Catalyst Pre-formation: In a reaction vessel under an inert atmosphere, dissolve [RuCl₂(p-cymene)]₂ (0.5 mol%) and (S,S)-TsDPEN (1.1 mol%) in the chosen solvent. Stir the mixture at room temperature for 30 minutes to form the active catalyst.

-

Reaction Setup: Add the α-amino ketone substrate (1.0 equivalent) to the catalyst solution.

-

Hydrogen Donor Addition: Add the formic acid/triethylamine azeotrope or isopropanol as the hydrogen source.

-

Reaction: Stir the reaction mixture at the appropriate temperature (typically 25-40 °C) until completion, monitoring by TLC or HPLC.

-

Workup: Upon completion, the reaction mixture is typically washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by crystallization or column chromatography.

Biocatalytic Reductive Amination of an α-Hydroxy Ketone

This protocol outlines a general procedure for the synthesis of a chiral amino alcohol using an engineered amine dehydrogenase.[6]

Materials:

-

Purified engineered amine dehydrogenase (AmDH)

-

α-Hydroxy ketone substrate

-

Ammonium chloride/ammonia buffer (e.g., 1 M, pH 8.5)

-

NAD⁺ (cofactor)

-

Glucose

-

Glucose dehydrogenase (GDH) for cofactor regeneration

-

Standard laboratory reaction vessel

Procedure:

-

Enzyme Preparation (General): The engineered AmDH is typically overexpressed in a host organism like E. coli. The cells are harvested, lysed, and the enzyme is purified using techniques such as nickel affinity chromatography.[9]

-

Reaction Mixture Preparation: In a reaction vessel, prepare a solution containing the ammonium chloride/ammonia buffer, NAD⁺ (e.g., 1 mM), glucose (e.g., 100 mM), and GDH (e.g., 2 mg/mL).

-

Substrate Addition: Add the α-hydroxy ketone substrate to the reaction mixture.

-

Enzyme Addition: Initiate the reaction by adding the purified AmDH.

-

Reaction Conditions: Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) with gentle agitation for a specified period (e.g., 24 hours).

-

Reaction Monitoring and Workup: Monitor the conversion of the substrate to the product by HPLC. After the reaction is complete, the enzyme can be removed by heat denaturation and centrifugation.[6] The supernatant containing the product can be further purified.

Applications in Pharmaceutical Intermediates

Chiral amino alcohols are indispensable precursors for a wide range of pharmaceuticals.

Beta-Blockers

Many beta-blockers, used to manage cardiovascular diseases, contain a chiral amino alcohol moiety. For example, the synthesis of (S)-propranolol, a non-selective beta-blocker, often involves the ring-opening of an epoxide with isopropylamine, a reaction that establishes the key stereocenter.[2]

Antiviral Agents

Chiral amino alcohols are crucial in the synthesis of antiviral drugs. For instance, the anti-influenza drug oseltamivir (Tamiflu) synthesis involves intermediates derived from chiral amino alcohols.[6] HIV protease inhibitors, a class of antiretroviral drugs, also frequently incorporate chiral amino alcohol scaffolds in their structures.[4]

Other Therapeutic Areas

The application of chiral amino alcohols extends to numerous other therapeutic areas, including the synthesis of antidepressants, antihistamines, and anticancer agents.[7] For example, the side chain of the potent anticancer drug Taxol contains a chiral amino alcohol unit.[10]

Signaling Pathways and Mechanisms of Action

Understanding the biological pathways in which drugs derived from chiral amino alcohols act is crucial for drug development.

Beta-Adrenergic Receptor Signaling Pathway

Beta-blockers exert their therapeutic effect by antagonizing beta-adrenergic receptors (β-ARs), which are G-protein coupled receptors (GPCRs). The binding of a beta-blocker prevents the endogenous catecholamines, norepinephrine and epinephrine, from activating the receptor. This blockade inhibits the downstream signaling cascade that involves the activation of a stimulatory G-protein (Gs), which in turn activates adenylyl cyclase. Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP). The reduction in cAMP levels leads to decreased activation of protein kinase A (PKA), resulting in reduced heart rate, contractility, and blood pressure.[11]

Beta-Adrenergic Receptor Signaling Pathway Inhibition.

HIV Protease Inhibition

HIV protease is a viral enzyme essential for the life cycle of the Human Immunodeficiency Virus. It cleaves newly synthesized polyproteins into smaller, functional proteins required for the assembly of mature, infectious virions. HIV protease inhibitors are designed to mimic the transition state of this cleavage reaction. They bind to the active site of the protease with high affinity, preventing it from processing the viral polyproteins. This disruption of the viral life cycle results in the production of immature, non-infectious viral particles, thereby reducing the viral load in the body.[12]

Mechanism of HIV Protease Inhibition.

Conclusion

Chiral amino alcohols are undeniably a privileged class of intermediates in the pharmaceutical industry. The continued development of efficient, scalable, and highly stereoselective synthetic methods for their production is of paramount importance. As our understanding of biological pathways deepens, the demand for novel and structurally diverse chiral amino alcohols as building blocks for the next generation of therapeutics will undoubtedly continue to grow. This guide serves as a foundational resource for scientists and researchers dedicated to advancing the field of drug discovery and development through the power of stereocontrolled synthesis.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Asymmetric transfer hydrogenation of ketones catalyzed by amino acid derived rhodium complexes: on the origin of enantioselectivity and enantioswitchability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. youtube.com [youtube.com]

- 6. Enantioselective Synthesis of Oseltamivir Phosphate (Tamiflu) via the Iron-Catalyzed Stereoselective Olefin Diazidation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jsciences.ut.ac.ir [jsciences.ut.ac.ir]

- 8. scribd.com [scribd.com]

- 9. Structure and Mutation of the Native Amine Dehydrogenase MATOUAmDH2 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Application of kinetic resolution using HCS as chiral auxiliary: novel synthesis of beta-blockers (S)-betaxolol and (S)-metoprolol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Protease inhibitor (pharmacology) - Wikipedia [en.wikipedia.org]

A Technical Guide to the Stereoselective Synthesis of 1,2-Amino Alcohols

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Chiral 1,2-amino alcohols, also known as vicinal or β-amino alcohols, are pivotal structural motifs in organic chemistry.[1] They serve as fundamental building blocks for a vast array of pharmaceuticals, natural products, and are widely employed as chiral ligands and auxiliaries in asymmetric synthesis.[1][2] Given that their biological activity is often dependent on specific stereochemistry, the development of efficient and highly stereoselective synthetic methods is a critical focus of modern chemical research. This guide provides an in-depth overview of the core strategies for the stereoselective synthesis of 1,2-amino alcohols, presenting quantitative data, detailed experimental protocols for key reactions, and logical diagrams to illustrate synthetic pathways and workflows.

Core Strategies in Stereoselective Synthesis

The primary challenge in synthesizing 1,2-amino alcohols is the concurrent control of the two adjacent stereocenters. Several major strategies have been developed to address this, each with distinct advantages and applications. These can be broadly categorized as: Chiral Pool Synthesis, Substrate-Controlled Methods, Auxiliary-Controlled Methods, and Catalyst-Controlled Methods.

Chiral Pool Synthesis

One of the most direct methods for obtaining enantiomerically pure 1,2-amino alcohols is to start with readily available chiral molecules from nature's "chiral pool".[3][4] The most common starting materials are natural α-amino acids, which possess a defined stereocenter.[3] A straightforward chemical reduction of the carboxylic acid moiety of an amino acid yields the corresponding chiral 1,2-amino alcohol, effectively transferring the inherent chirality of the starting material to the product.[3]

Key Advantages:

-

High enantiomeric purity derived from the starting material.[3]

-

Access to a wide variety of structures based on the 20 proteinogenic amino acids.

-

Often cost-effective due to the availability of natural amino acids.[3]

Substrate-Controlled Synthesis

In this approach, the stereochemical outcome of the reaction is dictated by one or more existing stereocenters within the substrate molecule.[5] This strategy is commonly applied in nucleophilic additions to chiral α-amino aldehydes or the reduction of chiral α-amino ketones. The pre-existing stereocenter, typically at the α-carbon to the nitrogen atom, directs the incoming nucleophile or hydride to a specific face of the carbonyl group, leading to a diastereoselective synthesis.

Auxiliary-Controlled Synthesis

This method involves covalently attaching a chiral auxiliary to an achiral substrate. The auxiliary then directs the stereochemistry of a subsequent bond-forming reaction. Once the desired stereocenters are established, the auxiliary is cleaved and can often be recovered for reuse. Pseudoephedrine and Evans oxazolidinones are prominent examples of chiral auxiliaries that have been successfully used to synthesize chiral 1,2-amino alcohols with high diastereoselectivity.

Catalyst-Controlled Synthesis (Asymmetric Catalysis)

Asymmetric catalysis is arguably the most powerful and versatile strategy, utilizing a substoichiometric amount of a chiral catalyst to generate a large quantity of enantiomerically enriched product from an achiral or racemic substrate. This field encompasses a wide range of transformations, including hydrogenations, oxidations, and carbon-carbon bond-forming reactions. Key catalytic methods include the Sharpless Asymmetric Aminohydroxylation, asymmetric reduction of α-amino ketones, and organocatalytic Mannich reactions.[2][6][7]

Caption: Overview of major synthetic strategies.

Key Methodologies and Data

This section details prominent reactions within the core strategies, with quantitative data summarized for comparison.

Asymmetric Reduction of α-Amino Ketones

The reduction of prochiral α-amino ketones is a highly effective method for accessing chiral 1,2-amino alcohols. Asymmetric transfer hydrogenation (ATH) and asymmetric hydrogenation (AH) using chiral metal catalysts (e.g., Ru, Ir) are particularly powerful.[7][8]

Table 1: Asymmetric Transfer Hydrogenation of α-Amino Ketones

| Substrate (α-Amino Ketone HCl Salt) | Catalyst (mol%) | Conditions | Yield (%) | ee (%) | Ref |

|---|---|---|---|---|---|

| 2-Amino-1-phenylethanone | Ru-TsDPEN (0.13) | HCOOH/NEt₃, 60°C, 20h | 86 | >99 | [7] |

| 2-Amino-1-(4-methoxyphenyl)ethanone | Ru-TsDPEN (0.25) | HCOOH/NEt₃, 28°C, 20h | 88 | >99 | [7] |

| 2-Amino-1-(thiophen-2-yl)ethanone | Ru-TsDPEN (0.25) | HCOOH/NEt₃, 28°C, 20h | 89 | 98.8 | [7] |

| 1-(Methylamino)-1-phenylpropan-2-one | Ir/f-amphox (0.0002) | H₂, I₂, MeOH, 50°C | >99 | >99 |[8] |

Sharpless Asymmetric Aminohydroxylation (AA)

The Sharpless Asymmetric Aminohydroxylation (AA) is a landmark reaction that converts alkenes into vicinal amino alcohols in a single, highly stereoselective step.[9][10] The reaction employs an osmium catalyst, a chiral ligand derived from cinchona alkaloids (e.g., (DHQ)₂PHAL or (DHQD)₂PHAL), and a nitrogen source that also acts as the oxidant.[10] The choice of ligand dictates the absolute stereochemistry of the product, while the regioselectivity can be influenced by the ligand's linker unit (e.g., PHAL vs. AQN).[10][11]

Table 2: Sharpless Asymmetric Aminohydroxylation of Olefins

| Olefin Substrate | Nitrogen Source | Ligand | Yield (%) | ee (%) | Regioselectivity | Ref |

|---|---|---|---|---|---|---|

| trans-Stilbene | CbzNClNa | (DHQ)₂PHAL | 92 | >99 | N/A | [11] |

| Styrene | CbzNClNa | (DHQ)₂PHAL | 80 | 98 | 19:1 | [11] |

| Methyl cinnamate | TsNClNa | (DHQD)₂PHAL | 81 | 99 | >20:1 | [11] |

| 1-Dodecene | BocNClNa | (DHQ)₂AQN | 75 | 93 | 1:4 (reversed) |[11] |

Organocatalytic Asymmetric Mannich Reaction

Organocatalysis provides a metal-free alternative for the synthesis of 1,2-amino alcohols. The proline-catalyzed direct asymmetric three-component Mannich reaction between a ketone, an aldehyde, and an amine is a notable example.[2] This reaction can produce β-amino ketones, which can be subsequently reduced to the desired 1,2-amino alcohols. Using hydroxyacetone as the ketone component directly furnishes α-hydroxy-β-amino ketones.[2][6]

Table 3: Proline-Catalyzed Asymmetric Mannich Reaction of Hydroxyacetone

| Aldehyde | Amine | Catalyst (mol%) | Diastereoselectivity (anti:syn) | ee (anti, %) | Ref |

|---|---|---|---|---|---|

| Isovaleraldehyde | p-Anisidine | L-Proline (35) | >15:1 | 96 | [6] |

| Benzaldehyde | p-Anisidine | L-Proline (35) | >15:1 | 98 | [6] |

| 2-Naphthaldehyde | p-Anisidine | L-Proline (35) | 10:1 | 97 | [6] |

| Cyclohexanecarboxaldehyde | p-Anisidine | L-Proline (35) | >15:1 | 98 |[6] |

Experimental Protocols

Detailed methodologies for key cited experiments are provided below.

Protocol: Sharpless Asymmetric Aminohydroxylation of trans-Stilbene

This protocol describes the synthesis of a protected 1,2-amino alcohol from trans-stilbene.[3]

Materials:

-

AD-mix-β (commercial mixture containing the catalyst and ligand) or individual components: Potassium osmate(VI) dihydrate (K₂OsO₂(OH)₄), (DHQD)₂PHAL ligand, K₃Fe(CN)₆, K₂CO₃.

-

tert-Butanol and water (1:1 solvent mixture).

-

N-bromoacetamide or a suitable chloramine salt (e.g., Chloramine-T).

-

Sodium hydroxide.

-

trans-Stilbene.

-

Sodium sulfite.

-

Ethyl acetate.

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, add tert-butanol (5 mL) and water (5 mL) per 1 mmol of olefin. Cool the mixture to 0 °C in an ice bath.

-

Reagent Addition: Add AD-mix-β (approx. 1.4 g per 1 mmol of olefin). If not using the pre-made mix, add K₂CO₃ (3.0 eq), K₃Fe(CN)₆ (3.0 eq), (DHQD)₂PHAL (0.01 eq), and K₂OsO₂(OH)₄ (0.004 eq). Stir until the solids are mostly dissolved, resulting in a yellow-green slurry.

-

Nitrogen Source: In a separate flask, prepare the nitrogen source. For example, dissolve N-bromoacetamide (1.1 eq) in water with NaOH (1.0 eq).

-

Substrate Addition: Add trans-stilbene (1.0 eq) to the catalyst mixture, followed immediately by the freshly prepared nitrogen source solution.

-

Reaction: Seal the flask and stir vigorously at 0-4 °C. Monitor the reaction by TLC. The reaction is typically complete within 6-24 hours.

-

Workup: Once the reaction is complete, add sodium sulfite (1.5 g per 1 mmol of olefin) and allow the mixture to warm to room temperature, stirring for 1 hour.

-

Extraction: Add ethyl acetate to the reaction mixture. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

-

Purification: Combine the organic layers, wash with 2 M NaOH and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the enantiomerically pure protected amino alcohol.[3]

Caption: Workflow for Sharpless AA.

Protocol: Asymmetric Transfer Hydrogenation of an α-Amino Ketone

This protocol is a general representation for the Ru-catalyzed ATH of an α-amino ketone hydrochloride salt.[7]

Materials:

-

α-Amino ketone hydrochloride salt (e.g., 2-amino-1-phenylethanone HCl, 1.0 eq).

-

Chiral Ruthenium catalyst (e.g., RuCl--INVALID-LINK--, 0.1-0.5 mol%).

-

Azeotropic mixture of formic acid and triethylamine (5:2 ratio) as the hydrogen source and solvent.

-

Inert atmosphere (Nitrogen or Argon).

-

Dichloromethane and saturated NaHCO₃ solution for workup.

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere, add the α-amino ketone hydrochloride salt (1.0 eq) and the chiral Ruthenium catalyst (0.1-0.5 mol%).

-

Solvent/Hydride Source Addition: Degas the formic acid/triethylamine (5:2) mixture by bubbling with nitrogen for 15 minutes. Add the mixture to the flask via syringe.

-

Reaction: Stir the reaction mixture at the specified temperature (e.g., 28 °C or 60 °C) for the required time (e.g., 20-48 hours). Monitor the reaction progress by TLC or HPLC.

-

Workup: Upon completion, cool the reaction to room temperature and carefully quench by adding saturated NaHCO₃ solution until gas evolution ceases.

-

Extraction: Extract the aqueous layer multiple times with dichloromethane.

-

Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.

-

Analysis: Determine the enantiomeric excess of the product using chiral HPLC analysis.

Mechanistic Pathways

Understanding the reaction mechanism is crucial for optimizing selectivity. The catalytic cycle for the Sharpless Asymmetric Aminohydroxylation provides a clear example of the logical relationships between reactants, catalyst, and intermediates.

The currently accepted mechanism involves two interconnected catalytic cycles.[10] The primary cycle, responsible for high enantioselectivity, involves the reaction of the Os(VI) species with the chiral ligand. This complex then reacts with the alkene in a [3+2] cycloaddition, followed by hydrolysis to release the amino alcohol product and regenerate the catalyst. A secondary, non-enantioselective cycle can compete, which may lower the overall ee.

Caption: Primary catalytic cycle of the Sharpless AA.

Conclusion

The stereoselective synthesis of 1,2-amino alcohols is a mature yet continually evolving field in organic chemistry. While classical methods like chiral pool synthesis remain valuable for their simplicity, modern catalytic approaches offer unparalleled efficiency, scope, and control. Methods such as the Sharpless Asymmetric Aminohydroxylation and asymmetric transfer hydrogenation have become indispensable tools for accessing these critical chiral building blocks. The ongoing development of novel catalysts and reactions promises to further enhance the synthetic chemist's ability to produce complex, enantiomerically pure molecules for the advancement of medicine and materials science.

References

- 1. Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. thieme-connect.com [thieme-connect.com]

- 3. benchchem.com [benchchem.com]

- 4. Chiral pool - Wikipedia [en.wikipedia.org]

- 5. Substrate Controlled Synthesis of 1,2-Amino Alcohols [aaltodoc.aalto.fi]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Efficient access to chiral 1,2-amino alcohols via Ir/f-amphox-catalyzed asymmetric hydrogenation of α-amino ketones - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 9. Sharpless oxyamination - Wikipedia [en.wikipedia.org]

- 10. The Sharpless asymmetric aminohydroxylation - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 11. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]

The Potential Biological Activity of (R)-2-Amino-2-(3-chlorophenyl)ethanol Derivatives: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-2-Amino-2-(3-chlorophenyl)ethanol and its derivatives represent a class of chiral molecules with significant potential in drug discovery. While direct and extensive biological data for this specific family of compounds is limited in publicly available literature, their structural similarity to known pharmacologically active agents, particularly β-adrenergic receptor agonists, suggests a promising avenue for investigation. This technical guide provides an in-depth overview of the hypothesized biological activity, supported by data from structurally analogous compounds, and outlines detailed experimental protocols for their evaluation. The aim is to equip researchers with the foundational knowledge and methodologies required to explore the therapeutic potential of these derivatives.

Introduction

The phenylethanolamine scaffold is a well-established pharmacophore present in numerous clinically significant drugs, most notably acting as agonists or antagonists of adrenergic receptors. The stereochemistry of these molecules is often a critical determinant of their biological activity and selectivity. The (R)-enantiomer of many 2-amino-2-phenylethanol derivatives has been shown to be the more active isomer. The presence of a chlorine atom on the phenyl ring, as in the case of this compound, can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, including receptor binding affinity and metabolic stability.

Based on the available evidence from structurally related compounds, it is hypothesized that derivatives of this compound are likely to exhibit activity as β-adrenergic receptor agonists. This guide will, therefore, focus on the potential of these compounds to interact with and modulate the activity of β-adrenoceptors, a family of G-protein coupled receptors (GPCRs) that play crucial roles in cardiovascular, respiratory, and metabolic regulation.

Quantitative Data on Structurally Analogous Compounds

| Compound Name | Structure | Target(s) | Assay Type | Quantitative Data (EC50/Ki) | Reference Compound(s) |

| (R)-YM178 | (R)-2-(2-aminothiazol-4-yl)-4'-{2-[(2-hydroxy-2-phenylethyl)amino]-ethyl} acetanilide | Human β3-AR | cAMP Accumulation | EC50 = 22.4 nM | Isoproterenol |

| Human β1-AR | cAMP Accumulation | EC50 > 10,000 nM | Isoproterenol | ||

| Human β2-AR | cAMP Accumulation | EC50 > 10,000 nM | Isoproterenol | ||

| Rat Bladder Strips | Relaxation | EC50 = 5.1 µM | Isoproterenol (EC50 = 1.4 µM) | ||

| Human Bladder Strips | Relaxation | EC50 = 0.78 µM | Isoproterenol (EC50 = 0.28 µM) | ||

| (S)-2f | (S)-2-amino-3-fluoro-5-(2-hydroxy-1-(isopropylamino)ethyl)benzonitrile | Human β2-AR | cAMP Production | EC50 = 0.25 nM | - |

| Human β1-AR | cAMP Production | >763.6-fold selectivity over β1 | - |

Note: The data presented above is for analogous compounds and should be used as a guide for hypothesizing the potential activity of this compound derivatives.

Hypothesized Signaling Pathway

The anticipated mechanism of action for this compound derivatives, acting as β-adrenergic agonists, involves the canonical Gs-protein coupled receptor signaling pathway. Upon binding to the β-adrenoceptor, the derivatives would induce a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gs protein. The activated Gαs subunit then stimulates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA), which in turn phosphorylates various downstream target proteins, resulting in a cellular response.

Caption: Hypothesized β-adrenergic signaling pathway for this compound derivatives.

Key Experimental Protocols

To investigate the hypothesized biological activity of this compound derivatives as β-adrenergic agonists, a series of in vitro and ex vivo experiments are recommended. The following protocols are standard methodologies used in the characterization of such compounds.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of the test compounds for different β-adrenoceptor subtypes.

Methodology:

-

Membrane Preparation: Prepare cell membranes from cell lines stably expressing human β1, β2, or β3-adrenoceptors.

-

Assay Buffer: Typically, a buffer such as 50 mM Tris-HCl (pH 7.4) containing 5 mM MgCl2 is used.

-

Radioligand: A non-selective β-adrenoceptor antagonist radioligand, such as [³H]-dihydroalprenolol or [¹²⁵I]-cyanopindolol, is used at a concentration near its Kd.

-

Competition Binding: Incubate the cell membranes with the radioligand and increasing concentrations of the unlabeled test compound.

-

Incubation: Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).

-

Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation.

Caption: Workflow for a competitive radioligand binding assay.

cAMP Accumulation Assay

This functional assay measures the ability of the test compounds to stimulate the production of the second messenger cAMP, confirming their agonist activity.

Methodology:

-

Cell Culture: Use cells expressing the β-adrenoceptor subtype of interest (e.g., CHO or HEK293 cells).

-

Assay Medium: Typically, a serum-free medium containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Stimulation: Incubate the cells with increasing concentrations of the test compound for a defined period (e.g., 30 minutes at 37°C).

-

Cell Lysis: Lyse the cells to release the intracellular cAMP.

-

cAMP Quantification: Measure the amount of cAMP in the cell lysates using a commercially available kit, such as an ELISA or a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay.

-

Data Analysis: Plot the cAMP concentration against the log of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 (concentration of compound that produces 50% of the maximal response) and Emax (maximal effect).

(R)-2-Amino-2-(3-chlorophenyl)ethanol as a Chiral Auxiliary: A Technical Guide

An in-depth technical guide on the use of (R)-2-Amino-2-(3-chlorophenyl)ethanol as a chiral auxiliary, designed for researchers, scientists, and professionals in drug development.

Disclaimer: While this guide focuses on this compound, specific documented examples of its application as a chiral auxiliary in peer-reviewed literature are limited. The principles, experimental protocols, and data presented herein are based on well-established, structurally similar chiral amino alcohol auxiliaries, such as pseudoephedrine, and serve as a comprehensive framework for its potential application.

Introduction

This compound is a chiral amino alcohol with potential applications as a chiral auxiliary in asymmetric synthesis. Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction.[1][2] The ideal auxiliary should be readily available, easily attached to the substrate, provide high stereoselectivity, and be removable under mild conditions for recovery and reuse.[3] The presence of both an amino and a hydroxyl group on a stereogenic center in this compound makes it a candidate for inducing chirality in various chemical transformations, particularly in the formation of new carbon-carbon bonds.[4]

Chiral 1,2-amino alcohols are valuable precursors for a range of important non-racemic compounds, including pharmaceuticals, amino acids, and chiral ligands.[5] The development of efficient methods for their asymmetric synthesis is a topic of significant interest.[5][6]

Synthesis and Availability

This compound is commercially available from various chemical suppliers.[7] Its synthesis can be achieved through several methods, including the enantioselective reduction of the corresponding α-amino ketone or the resolution of a racemic mixture. One common synthetic route involves the reaction of (3-chlorophenyl)acetaldehyde with a chiral acetal reagent.[8] Biocatalytic methods, such as the reductive amination of α-hydroxy ketones using engineered amine dehydrogenases, also provide a route to chiral vicinal amino alcohols.[9]

Mechanism of Stereochemical Control

The efficacy of chiral amino alcohol auxiliaries typically relies on the formation of a rigid, chelated transition state.[4] In reactions involving metalated species (e.g., lithium enolates), the metal cation coordinates to both the nitrogen and oxygen atoms of the auxiliary. This chelation, combined with the steric bulk of the auxiliary's substituents (in this case, the 3-chlorophenyl group), blocks one face of the reactive intermediate (e.g., an enolate). Consequently, an incoming electrophile is directed to the less sterically hindered face, resulting in a highly diastereoselective transformation.[4]

Caption: Mechanism of stereocontrol via a chelated transition state.

Applications in Asymmetric Synthesis

A primary application of chiral auxiliaries is the asymmetric alkylation of enolates derived from carboxylic acids. The carboxylic acid is first converted to an amide with the chiral auxiliary. Deprotonation with a strong base generates a chiral enolate, which then reacts with an alkyl halide to yield the alkylated product with high diastereoselectivity.

Table 1: Representative Data for Asymmetric Alkylation using Pseudoephedrine Amides (Data is illustrative for a structurally similar chiral amino alcohol auxiliary)

| Entry | Carboxylic Acid Derivative | Electrophile (R-X) | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |

| 1 | Propionamide | Benzyl bromide | >95:5 | 90 | [10] |

| 2 | Phenylacetamide | Methyl iodide | 94:6 | 85 | [10] |

| 3 | Propionamide | Isopropyl iodide | >95:5 | 88 | [10] |

Chiral auxiliaries are also employed to control the stereochemistry of aldol reactions. The auxiliary is attached to the ketone or ester to form a chiral enolate, which then reacts with an aldehyde to produce syn or anti aldol adducts with high diastereoselectivity. The stereochemical outcome can often be influenced by the choice of Lewis acid and reaction conditions.

Table 2: Representative Data for Diastereoselective Aldol Reactions using Evans' Oxazolidinone Auxiliaries (Data is illustrative for a well-established class of chiral auxiliaries)

| Entry | N-Acyl Imide | Aldehyde | Diastereoselectivity (syn:anti) | Yield (%) | Reference |

| 1 | N-Propionyl | Isobutyraldehyde | 99:1 | 85 | [2] |

| 2 | N-Acetyl | Benzaldehyde | >98:2 | 91 | [2] |

| 3 | N-Butyryl | Propionaldehyde | 97:3 | 89 | [2] |

Experimental Protocols

The following are generalized protocols based on the use of structurally similar chiral amino alcohol auxiliaries. Researchers should optimize these conditions for this compound.

-

To a solution of this compound (1.0 equiv.) in an appropriate solvent (e.g., toluene or CH₂Cl₂), add triethylamine (1.5 equiv.).

-

Add the desired acyl chloride or anhydride (1.2 equiv.) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction with water and extract the product with an organic solvent.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting amide by column chromatography or recrystallization.

-

In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the chiral amide (1.0 equiv.) in anhydrous THF.

-

Cool the solution to -78 °C.

-

Slowly add a solution of a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) (1.1 equiv.).

-

Stir the mixture at -78 °C for 30-60 minutes to ensure complete enolate formation.

-

Add the alkylating agent (e.g., alkyl halide, 1.2 equiv.) dropwise.

-

Stir the reaction at -78 °C for several hours, then allow it to slowly warm to room temperature.

-

Quench the reaction with a saturated aqueous solution of NH₄Cl.

-

Extract the product with an organic solvent, wash with brine, and dry over anhydrous Na₂SO₄.

-

Purify the product by column chromatography.

-

Dissolve the alkylated amide product in a suitable solvent system (e.g., THF/water).

-

Add an acid (e.g., HCl) or a base (e.g., LiOH) to hydrolyze the amide bond.

-

Stir the reaction at room temperature or with gentle heating until the starting material is consumed.

-

After completion, neutralize the reaction mixture and separate the aqueous and organic layers.

-

The chiral carboxylic acid product can be isolated from the organic layer.

-

The chiral auxiliary can be recovered from the aqueous layer by extraction after basification.

Caption: General experimental workflow for asymmetric alkylation.

Conclusion

While specific applications of this compound as a chiral auxiliary are not extensively documented, its structural similarity to well-established chiral amino alcohols suggests its potential utility in asymmetric synthesis. The principles of stereochemical control via chelated transition states, along with the general experimental protocols for acylation, asymmetric alkylation, and auxiliary cleavage, provide a solid foundation for its investigation and application in the synthesis of enantiomerically enriched molecules. Further research is warranted to fully explore the scope and limitations of this promising chiral auxiliary.

References

- 1. chemistry.du.ac.in [chemistry.du.ac.in]

- 2. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. thieme-connect.com [thieme-connect.com]